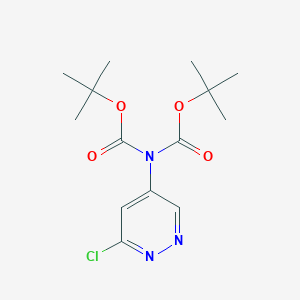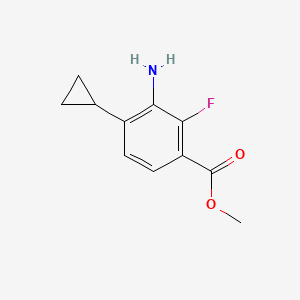
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperazine moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated pyridine compound.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the pyridine-piperazine intermediate with a boronic acid reagent, such as boronic acid or boronate esters, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, where the piperazine or pyridine moieties are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated reagents or nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while substitution reactions can produce various functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of probes and sensors for biological studies.
Industry: The compound is used in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The piperazine and pyridine moieties contribute to the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
- (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid
- (6-(4-Propylpiperazin-1-yl)pyridin-3-yl)boronic acid
Comparison
- Uniqueness : The isopropyl group in (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This can influence the compound’s reactivity and binding interactions.
- Applications : While similar compounds may share some applications, the specific structure of this compound can offer unique advantages in certain contexts, such as enhanced binding affinity or selectivity in biological assays.
Eigenschaften
Molekularformel |
C12H20BN3O2 |
|---|---|
Molekulargewicht |
249.12 g/mol |
IUPAC-Name |
[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H20BN3O2/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(9-14-12)13(17)18/h3-4,9-10,17-18H,5-8H2,1-2H3 |
InChI-Schlüssel |
MDWXPIUVXJBGAL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)C(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)






![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)




